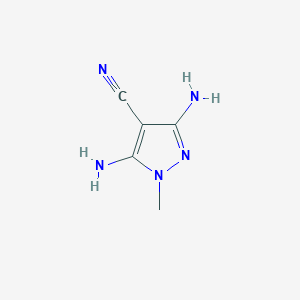

3,5-diamino-1-methyl-1H-pyrazole-4-carbonitrile

Description

Propriétés

IUPAC Name |

3,5-diamino-1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c1-10-5(8)3(2-6)4(7)9-10/h8H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNOZSUNAYFPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504616 | |

| Record name | 3,5-Diamino-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65889-61-4 | |

| Record name | 3,5-Diamino-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Condensation Pathway

The reaction of α-cyanoacetamide derivatives with hydrazines proceeds via hydrazone intermediate formation, followed by cyclization. Attack by the hydrazine’s terminal nitrogen on the carbonyl carbon generates a tetrahedral intermediate, which dehydrates to form the pyrazole ring. Competing hydrolysis of the nitrile group is minimized under weakly acidic conditions (pH 6–7).

Diazotization-Coupling Limitations

In halogenation-diazotization routes, the use of cuprous oxide as a catalyst risks over-halogenation at the pyrazole 5-position. This is mitigated by stoichiometric control of halogen (e.g., 1.05 equiv bromine).

Industrial Scalability and Environmental Considerations

The solid-phase method offers the best scalability, with batch sizes exceeding 10 kg reported in pilot studies. However, solvent consumption (e.g., THF in condensation routes) poses environmental challenges. Recent advances in microwave-assisted synthesis reduce reaction times by 40% and solvent volumes by 30%, enhancing green chemistry metrics.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Diamino-1-methyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Applications De Recherche Scientifique

Medicinal Chemistry

3,5-Diamino-1-methyl-1H-pyrazole-4-carbonitrile has been investigated for its potential as an active pharmaceutical ingredient (API). Its derivatives have shown promise as inhibitors in various biological pathways.

Case Study: CDK Inhibitors

A study published in the Journal of Medicinal Chemistry identified derivatives of 3,5-diamino-1H-pyrazoles as novel ATP antagonists with moderate potency against cyclin-dependent kinase 2 (CDK2) . This suggests potential applications in cancer therapy, where CDK inhibitors are critical for regulating cell cycle progression.

Agrochemicals

The compound is also utilized in the development of agrochemicals due to its efficacy as a herbicide and fungicide. Its structure allows for modifications that enhance biological activity against various pests.

Data Table: Agrochemical Applications

| Compound Derivative | Activity Type | Target Organism | Reference |

|---|---|---|---|

| 3,5-Diamino-Pyrazole | Herbicidal | Weeds | |

| 1-Methyl-Pyrazole | Fungicidal | Fungal pathogens |

Synthesis of Dyes

This compound serves as a key building block in dye synthesis. Its ability to undergo diazotization reactions makes it suitable for producing azo dyes.

Example Application

In dye chemistry, the compound can be reacted with various coupling agents to yield vibrant colors used in textiles and other materials. The versatility of the pyrazole structure allows for a wide range of color variations depending on substituents.

Research and Development

The compound is frequently employed in research settings to explore new synthetic pathways and develop novel compounds with enhanced properties.

Notable Research Findings

Recent reviews highlight the importance of aminopyrazoles in medicinal chemistry, emphasizing their role as potential therapeutic agents across multiple disease areas . The ongoing research into their mechanisms of action continues to unveil new applications.

Mécanisme D'action

The mechanism of action of 3,5-diamino-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Structural Comparisons

Key Observations :

- The target compound’s amino groups at C3/C5 enhance hydrogen-bonding capacity compared to halogenated analogs like fipronil.

- Bulkier substituents (e.g., chromene in ) may hinder membrane permeability in biological systems.

Antioxidant Activity (DPPH Assay)

| Compound Class | IC₅₀ (μg/mL) Range | Key Factors Influencing Activity |

|---|---|---|

| 2,3-Dihydro-1H-pyrazole-4-carbonitriles | 25–100 | Electron-donating groups (e.g., -OCH₃) enhance radical scavenging |

| Hypothesized for Target Compound | ~30–60* | Amino groups may improve electron donation capacity |

*Estimated based on structural analogy.

Antimicrobial Activity (MIC/MBC Values)

| Compound Class | MIC Range (μg/mL) | Target Microbes | |

|---|---|---|---|

| 2,3-Dihydro-1H-pyrazole-4-carbonitriles | 50–200 | Staphylococcus aureus, Escherichia coli, Candida spp. | |

| Fipronil | <1–10 | Insects (GABA receptor disruption) |

Insights :

- The target compound’s amino groups may improve water solubility and biofilm penetration compared to lipophilic pesticidal analogs.

- Halogenated derivatives (e.g., fipronil) exhibit non-biological targeting (insecticidal vs. antimicrobial).

Activité Biologique

3,5-Diamino-1-methyl-1H-pyrazole-4-carbonitrile (CAS No. 12621028) is a nitrogen-rich organic compound belonging to the pyrazole class. Its unique structure features a pyrazole ring with two amino groups at positions 3 and 5, a methyl group at position 1, and a carbonitrile group at position 4. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C5H7N5

- Molecular Weight : Approximately 165.20 g/mol

- Structure :

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In particular:

- Mechanism of Action : The compound has been studied for its binding affinity to DNA gyrase and topoisomerase IV, which are critical targets for antibiotics. Inhibition of these enzymes can lead to bacterial cell death.

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | <0.125 | Effective against both MSSA and MRSA |

| Escherichia coli | 8 | Targeting Gram-negative strains |

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties:

- Study Findings : In vitro studies have shown that this compound can reduce inflammation markers in cell models exposed to lipopolysaccharides (LPS).

| Inflammation Model | Effect |

|---|---|

| BV-2 microglial cells | Reduced activation |

| HT-22 neuronal cells | Decreased oxidative stress |

Anticancer Activity

The compound has also been investigated for its potential in cancer therapy:

- In Vitro Studies : Various derivatives of pyrazole compounds have shown cytotoxic effects on different cancer cell lines. For instance, compounds similar to this compound have exhibited IC50 values ranging from 73 to 84 mg/mL against tumor cells.

| Cell Line | IC50 (mg/mL) | Notes |

|---|---|---|

| MCF-7 (breast cancer) | 73 | Significant antiproliferative activity |

| HeLa (cervical cancer) | 84 | Potential for further development |

Case Studies

Recent studies highlight the biological activity of aminopyrazole derivatives, including:

- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that pyrazole derivatives exhibited significant antimicrobial activity with MIC values as low as 2.50 µg/mL against various pathogens .

- Anti-inflammatory Research : Another study indicated that certain pyrazole derivatives could inhibit LPS-induced inflammation in microglial cells, suggesting their potential use in treating neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for 3,5-diamino-1-methyl-1H-pyrazole-4-carbonitrile?

The compound can be synthesized via multi-step reactions involving hydrazide intermediates or azide introduction. For example, similar pyrazole-carbonitriles are prepared by reacting malononitrile derivatives with phosphoryl hydrazides under reflux conditions, followed by purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) . Alternatively, azide-functionalized analogs are synthesized using azido(trimethyl)silane and trifluoroacetic acid as catalysts at 50°C, with reaction progress monitored via TLC or LC-MS .

Q. How can the structure of this compound be confirmed experimentally?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of amino (-NH₂), nitrile (-C≡N), and methyl groups. For example, nitrile carbons appear at ~112 ppm in ¹³C NMR, while pyrazole protons resonate between 7.5–8.5 ppm .

- IR spectroscopy : Strong absorption bands for nitrile (~2230 cm⁻¹) and amino groups (~3300 cm⁻¹) are diagnostic .

- HRMS : Accurate mass analysis validates the molecular formula (e.g., C₆H₈N₆ for the parent compound) .

Q. What solvents and conditions are optimal for storing this compound?

Pyrazole-carbonitriles with amino groups are sensitive to moisture and light. Storage recommendations for analogs suggest anhydrous conditions at 2–8°C in amber vials to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound derivatives?

- Catalyst selection : Trifluoroacetic acid (TFA) enhances azide incorporation in similar reactions .

- Solvent systems : Polar aprotic solvents (e.g., methylene chloride) improve solubility of intermediates.

- Temperature control : Maintaining 50°C during azide reactions minimizes side products .

- Purification : Flash chromatography with silica gel and gradient elution (e.g., cyclohexane/ethyl acetate) achieves >85% purity .

Q. How can computational modeling guide the design of bioactive derivatives?

Molecular docking studies (e.g., using AutoDock Vina) can predict interactions between pyrazole-carbonitriles and target enzymes (e.g., COX-2 or DNA gyrase). For example, substituents like methoxy or halogens on the phenyl ring enhance binding affinity in related compounds . Pair computational predictions with synthetic modifications to prioritize high-potential derivatives.

Q. What methodologies are recommended for evaluating biological activity?

- Antioxidant assays : Use the DPPH radical scavenging method. Dissolve derivatives in ethanol and measure absorbance at 517 nm after 30 minutes. Calculate IC₅₀ values to compare activity .

- Antimicrobial testing : Follow CLSI guidelines for MIC/MBC determination. Test against ATCC strains (e.g., S. aureus ATCC 25923) using broth microdilution .

Q. How should researchers address contradictions in reported bioactivity data?

Discrepancies may arise from variations in substituents or testing protocols. For example:

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) may enhance anticancer activity but reduce solubility .

- Protocol standardization : Ensure consistent inoculum sizes and solvent controls across studies .

Methodological Challenges and Solutions

Q. What strategies mitigate instability during azide-functionalization reactions?

Q. How can green chemistry principles be applied to pyrazole-carbonitrile synthesis?

Replace traditional solvents with deep eutectic solvents (e.g., K₂CO₃/glycerol mixtures) to reduce toxicity. These solvents enable efficient synthesis of dihydro-pyrazole derivatives at 50°C with minimal waste .

Data Interpretation and Validation

Q. What analytical techniques resolve overlapping signals in NMR spectra?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.